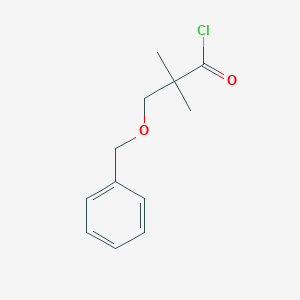
3-Benzyloxy-2,2-dimethylpropionyl chloride
概要
説明
科学的研究の応用
Synthesis of Spiro Derivatives
3-Benzyloxy-2,2-dimethylpropionyl chloride has been utilized in the synthesis of spiro derivatives, which are rigid analogues of tyramine and dopamine. This process involves the reaction with N-benzoylproline and subsequent cyclisation steps to afford spiro compounds (Crooks & Rosenberg, 1979).
Formation of Bis(2,2-dimethylpropionyl)phosphides
This compound also plays a role in the synthesis of bis(2,2-dimethylpropionyl)phosphides. These phosphides are essential in various chemical reactions, particularly in forming complexes with different metal ions (Becker, Rössler, & Uhl, 1982).
Synthesis of Moenocinol
It's used in the conversion process of 3-Benzyloxy-3,3-dimethylpropanal into C18-aldehyde intermediate, which is a significant step in the synthesis of moenocinol, a bioactive compound (Stumpp & Schmidt, 1986).
Development of Anti-Tubercular Compounds
In the field of medicinal chemistry, it is involved in the synthesis of benzamide derivatives showing promising activity against Mycobacterium tuberculosis. This highlights its potential role in developing new anti-tubercular drugs (Nimbalkar et al., 2018).
Corrosion Inhibition
A derivative, Benzyl dimethyl-n-hexadecylammonium chloride, has been studied for its effectiveness in inhibiting corrosion, especially in iron in sodium chloride solutions, demonstrating its potential use in industrial applications (Zvauya & Dawson, 1994).
Desulfurization of Fuels
This compound is also involved in the synthesis of redox ionic liquids for the desulfurization of fuels, emphasizing its importance in environmental applications and green chemistry (Li et al., 2009).
Hyperbranched Polyesters Synthesis
It has been utilized in synthesizing hyperbranched polyesters, indicating its role in polymer chemistry and materials science (Wooley et al., 1994).
作用機序
Target of Action
Compounds like “3-Benzyloxy-2,2-dimethylpropionyl chloride” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure and properties of the compound .
Mode of Action
The mode of action of such compounds typically involves binding to their target, which can lead to an alteration in the target’s activity. This can result in a variety of biological effects .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. This could lead to downstream effects on cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
2,2-dimethyl-3-phenylmethoxypropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,11(13)14)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFGSAPRAFBOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-2,2-dimethylpropionyl chloride | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol](/img/structure/B2511707.png)
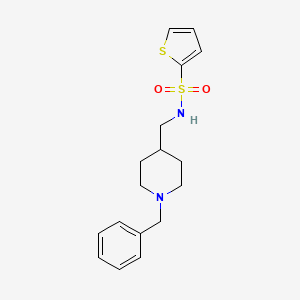
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2511710.png)
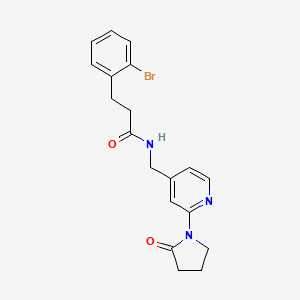
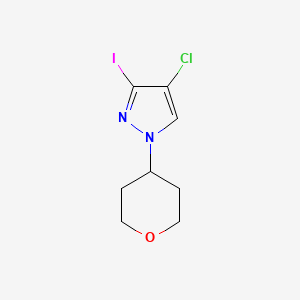


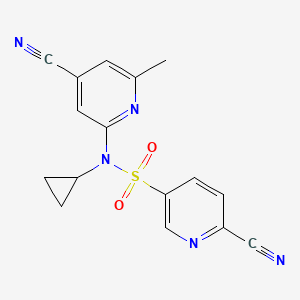


![Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2511725.png)
![L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester](/img/structure/B2511726.png)
![2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2511727.png)
![6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2511728.png)